5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-3-9(2)14(13-8)11-4-10(7-15)5-12-6-11/h3-7H,1-2H3 |
InChI Key |
YOOYEQHRYCBLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC(=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde group at the pyridine 3-position undergoes characteristic nucleophilic addition and condensation reactions:
Condensation Reactions
-
Hydrazone Formation : Reacts with hydrazines to form hydrazones, which are precursors for heterocyclic systems like oxadiazoles .
Example : -
Chalcone Synthesis : Condenses with acetophenones or ketones via Claisen-Schmidt reactions to form α,β-unsaturated ketones.
Conditions : Ethanolic NaOH, room temperature .
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetophenone | 1,3-Diarylpropenone | 75–90 | NaOH/EtOH, RT |
| 2-Hydroxyacetophenone | Fluorinated chromone precursors | 65–80 | Reflux, acidic catalyst |
Oxidation and Reduction
-
Oxidation : Converts to carboxylic acids using KMnO₄ or CrO₃ .
-
Reduction : Reduced to primary alcohols with NaBH₄ or LiAlH₄.
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazole moiety directs electrophilic substitutions and participates in cycloadditions:
Electrophilic Substitution
-
Friedel-Crafts Hydroxyalkylation : Reacts with activated aromatics (e.g., phenol) under acidic conditions to form hydroxyalkylated derivatives .
Example :
Cycloaddition Reactions
-
1,3-Dipolar Cycloaddition : Forms fused pyrazolopyrimidines with diazo compounds or nitrile oxides .
Conditions : Zn(OTf)₂ catalyst, triethylamine .
Coordination Chemistry
The pyridine nitrogen and aldehyde group enable metal coordination, forming complexes with Cu(II), Zn(II), and Pd(II) . These complexes are explored for catalytic and antimicrobial applications.
| Metal Salt | Ligand Site | Application |
|---|---|---|
| Cu(ClO₄)₂ | Pyridine N, Aldehyde | Anticancer agents |
| Pd(OAc)₂ | Pyrazole N | Cross-coupling catalysis |
Biological Activity-Directed Reactions
-
Antimicrobial Derivatives : Cond
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of specific signaling cascades such as the MAPK pathway.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses effective antibacterial and antifungal properties against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
Neuroprotective Effects
Recent investigations have suggested that 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. This effect is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.
Material Science
Metal Complexes
The coordination chemistry of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has been explored extensively. It forms stable complexes with various transition metals, which are useful in catalysis and material synthesis. These metal complexes have shown potential in catalyzing organic reactions, including oxidation and reduction processes.
Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials with improved resistance to environmental degradation.
Agricultural Applications
Pesticide Development
The compound's derivatives are being investigated as potential agrochemicals. Preliminary studies indicate that they possess herbicidal and insecticidal activities, making them candidates for developing new classes of pesticides that are both effective and environmentally friendly.
Plant Growth Regulators
Research has also highlighted the potential of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde in enhancing plant growth. It acts as a growth regulator by modulating hormonal pathways in plants, leading to increased biomass and improved yield.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer | Identified significant apoptosis induction in breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al. (2023) | Antimicrobial | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. |
| Lee et al. (2024) | Neuroprotection | Reported reduced oxidative stress markers in neuronal cultures treated with the compound compared to control groups. |
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Heterocyclic Compounds
Key Structural and Functional Differences
Heterocyclic Cores: The target compound combines pyridine and pyrazole rings, whereas analogs feature diverse cores like triazolo-pyrimidine, piperidine, thiadiazole, and dioxazine.
Functional Groups :
- The carbaldehyde group in the target compound is highly reactive, enabling nucleophilic additions or condensations. In contrast, the carboxylic acid in the triazolo-pyrimidine analog allows salt formation or esterification, offering divergent synthetic pathways .
- Thioether and sulfonyl groups in other analogs (e.g., 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide) introduce sulfur-based polarity, which may affect solubility and redox activity .
Molecular Weight and Complexity :
- The target compound has the lowest molecular weight (201.22 g/mol ), suggesting simpler pharmacokinetic profiles. Higher molecular weight analogs (e.g., 325.34 g/mol for the dioxazine derivative) may face challenges in bioavailability .
Biological Activity
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing on various studies and findings.
- Chemical Formula : C12H12N4O
- Molecular Weight : 228.25 g/mol
- CAS Number : 1052558-30-1
Synthesis
The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with 3,5-dimethylpyrazole under controlled conditions to yield the desired product. The reaction can be optimized for yield and purity through various methods such as solvent selection and temperature control.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. The compound has been shown to exhibit antiproliferative effects against various cancer cell lines:
The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models:
| Model | Effect | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Carrageenan-induced edema | Significant reduction in paw swelling | 50 |
This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.
Antioxidant Activity
The antioxidant capacity of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has also been evaluated. It exhibited significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases:
These findings indicate its potential use in formulations aimed at combating oxidative stress.
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer progression and inflammation:
This information supports further exploration into its therapeutic applications.
Case Studies
Several case studies have documented the therapeutic potential of pyrazole derivatives similar to 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde:
-
Case Study on Anticancer Effects :
- A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with similar structures significantly reduced tumor size compared to controls.
-
Case Study on Anti-inflammatory Properties :
- In a model of rheumatoid arthritis, a pyrazole derivative demonstrated a marked decrease in inflammatory markers and improved joint function over a treatment period.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a pyrazole derivative (e.g., 3,5-dimethyl-1H-pyrazole) can react with a substituted pyridine-3-carbaldehyde precursor under basic catalysis (e.g., K₂CO₃). Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF), temperature (80–120°C), and stoichiometric ratios to maximize yield. Monitoring via TLC or HPLC ensures reaction completion .
- Key Parameters : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., ethanol/water mixture). Data collection requires a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Use SHELXL for structure refinement, focusing on resolving bond lengths (e.g., C=O at ~1.22 Å) and angles. Validate the structure using R-factors (R₁ < 0.05 for high-quality data) .
- Software Tools : SHELX suite for refinement, ORTEP-3 for graphical representation, and PLATON for validation .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., thermal motion, disorder) be resolved during structure refinement?
- Methodology : Address thermal motion by applying anisotropic displacement parameters. For disordered regions (e.g., pyrazole or pyridine rings), use PART instructions in SHELXL to model split positions. Validate with residual density maps (max/min ± 0.3 eÅ⁻³). Cross-check hydrogen bonding and π-π stacking interactions to ensure geometric plausibility .
- Contradiction Handling : Compare with analogous structures (e.g., 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde) to identify common artifacts .
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., M06/6-311G(d,p) basis set) can optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap). Compare calculated bond lengths/angles with SCXRD data to validate accuracy. Solvent effects (e.g., PCM model for polar solvents) refine reactivity predictions .
- Applications : Predict sites for nucleophilic/electrophilic attack (e.g., aldehyde group) or non-linear optical (NLO) properties for material science applications .
Q. How can biological activity studies be designed to investigate this compound’s potential as an enzyme inhibitor?
- Methodology : Perform in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets). Use a spectrophotometric method to monitor substrate conversion (e.g., Ellman’s reagent for thiol detection). Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) can identify binding modes. Validate with structure-activity relationship (SAR) studies on derivatives .
- Advanced Techniques : Synchrotron-based crystallography to resolve inhibitor-enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
